molecular formula C18H13NS B11825067 N-phenyl-3-dibenzothiophenamine

N-phenyl-3-dibenzothiophenamine

Cat. No.: B11825067
M. Wt: 275.4 g/mol
InChI Key: DUGUHFXDUFGEAQ-UHFFFAOYSA-N
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Description

N-phenyl-3-dibenzothiophenamine is an organic compound with the molecular formula C18H13NS It is a derivative of dibenzothiophene, where the nitrogen atom is bonded to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-dibenzothiophenamine typically involves the reaction of dibenzothiophene with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Dibenzothiophene and aniline.

    Catalyst: Palladium-based catalysts are commonly used.

    Solvent: Toluene or xylene.

    Reaction Conditions: Elevated temperatures (around 100-150°C) and inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-dibenzothiophenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl group or the nitrogen atom can be targeted.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

N-phenyl-3-dibenzothiophenamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and optoelectronic devices.

Mechanism of Action

The mechanism of action of N-phenyl-3-dibenzothiophenamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-dibenzothiophenamine
  • N-phenyl-4-dibenzothiophenamine
  • N-phenyl-3-benzothiophenamine

Uniqueness

N-phenyl-3-dibenzothiophenamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

Molecular Formula

C18H13NS

Molecular Weight

275.4 g/mol

IUPAC Name

N-phenyldibenzothiophen-3-amine

InChI

InChI=1S/C18H13NS/c1-2-6-13(7-3-1)19-14-10-11-16-15-8-4-5-9-17(15)20-18(16)12-14/h1-12,19H

InChI Key

DUGUHFXDUFGEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4S3

Origin of Product

United States

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